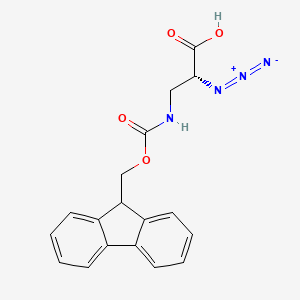

N3-D-Dap(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCYGENXFLOOKP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of N3-D-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

N3-D-Dap(Fmoc)-OH, chemically known as (2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a pivotal building block in modern peptide synthesis and chemical biology. Its structure, featuring a versatile azido (B1232118) group and the base-labile Fmoc protecting group, facilitates the precise introduction of a chemical handle for subsequent modifications. This enables advanced applications such as "click" chemistry, bioconjugation, and the creation of peptide staples.[1] This guide provides a comprehensive overview of its synthesis and purification methodologies, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C18H16N4O4 |

| Molecular Weight | 352.34 g/mol [2][3] |

| CAS Number | 1016163-79-3[2] (for D-form), 684270-46-0[1] (for L-form) |

| Appearance | Beige amorphous solid (based on L-form) |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of the corresponding diamino acid precursor, Fmoc-D-Dap-OH. The following protocol is based on the established synthesis of the L-enantiomer, Fmoc-L-Dap(N3)-OH, and is directly applicable by starting with the D-enantiomer precursor.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

The synthesis involves the reaction of Fmoc-D-Dap-OH with a diazotizing agent in a biphasic solvent system, catalyzed by copper sulfate (B86663).

Reaction Setup:

-

In a suitable reaction vessel, dissolve Fmoc-D-Dap-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane (B109758).

-

Commence vigorous stirring of the solution.

Addition of Reagents:

-

Add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents).

-

Subsequently, add imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

pH Adjustment and Reaction:

-

Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.

-

Allow the reaction to stir vigorously at room temperature for 18 hours.

| Component | Role | Stoichiometry/Conditions |

| Fmoc-D-Dap-OH | Starting Material | 1.0 equivalent |

| H2O/MeOH/CH2Cl2 | Solvent System | Biphasic mixture |

| CuSO4·5H2O | Catalyst | ~0.006 equivalents |

| Imidazole-1-sulfonyl azide HCl | Diazotizing Agent | 3.1 equivalents |

| K2CO3 (aq) | Base | Adjust pH to ~9 |

| Temperature | Reaction Condition | Room Temperature |

| Time | Reaction Duration | 18 hours |

Purification of this compound

The purification process involves a liquid-liquid extraction to separate the product from unreacted reagents and byproducts, followed by acidification and final product extraction.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol for Purification

Workup - Phase Separation and Extraction:

-

Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

-

Extract the organic phase with a saturated sodium bicarbonate solution.

-

Combine all aqueous phases.

Washing and Acidification:

-

Wash the combined aqueous extracts with diethyl ether to remove any residual organic impurities.

-

Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.

Product Extraction and Isolation:

-

Extract the acidified aqueous phase with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4).

-

Concentrate the solution in vacuo to yield the final product. A yield of 75% was reported for the analogous L-enantiomer.

| Step | Procedure | Purpose |

| 1. Phase Separation | Dilute with CH2Cl2 and separate aqueous phase. | Initial separation of aqueous and organic components. |

| 2. Extraction | Extract organic phase with saturated NaHCO3. Combine aqueous phases. | Transfer product to the aqueous phase as a salt. |

| 3. Washing | Wash combined aqueous extracts with diethyl ether. | Remove organic impurities. |

| 4. Acidification | Acidify the aqueous phase to pH 2 with concentrated HCl. | Protonate the product to make it soluble in organic solvent. |

| 5. Product Extraction | Extract the acidified aqueous phase with diethyl ether. | Transfer the final product into the organic phase. |

| 6. Drying & Concentration | Dry combined organic extracts over MgSO4 and concentrate in vacuo. | Isolate the pure, solid product. |

For general purification of Fmoc-amino acids, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or column chromatography can also be employed if further purification is necessary. The purity of the final product should be confirmed using analytical techniques such as HPLC and characterized by methods like NMR and mass spectrometry.

References

A Technical Guide to the Physicochemical Properties of N3-D-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Dap(Fmoc)-OH, chemically known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry, drug discovery, and chemical biology. Its unique structure, featuring a bioorthogonal azido (B1232118) group and a base-labile Fmoc protecting group, makes it a versatile building block for the synthesis of modified peptides and bioconjugates. The azido moiety serves as a chemical handle for various ligation chemistries, most notably the Nobel Prize-winning "click chemistry," allowing for the site-specific introduction of a wide range of functionalities, including fluorescent dyes, imaging agents, and drug molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and its applications in biochemical workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Chemical Names | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, Fmoc-D-Dap(N3)-OH, Fmoc-D-Ala(N3)-OH, 2-(R)-Fmoc-amino-3-azidopropionic acid |

| Molecular Formula | C₁₈H₁₆N₄O₄ |

| Molecular Weight | 352.34 g/mol |

| CAS Number | 1016163-79-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118 - 124 °C |

| Optical Rotation | [α]₂₀/D = +9 ± 2° (c=1 in DMF) |

| Purity | ≥99% (by HPLC) |

| Solubility | Soluble in DMF and other organic solvents. |

| Storage Conditions | Store at -20°C to 0-8°C, protected from light and moisture. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard analytical techniques for similar compounds, the following methodologies are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is typically employed to determine the purity of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: Expected signals would correspond to the protons of the fluorenyl group, the methoxy (B1213986) group, the alpha- and beta-protons of the diaminopropionic acid backbone, and the amide proton.

-

¹³C NMR: Expected signals would correspond to the carbons of the fluorenyl group, the carbonyls of the Fmoc and carboxylic acid groups, and the carbons of the diaminopropionic acid backbone.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Mode: Positive or negative ion mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined and compared to the calculated molecular weight.

Synthesis of this compound

-

Hofmann Rearrangement: Fmoc-D-Asn-OH is treated with a reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) in a mixture of DMF and water to induce a Hofmann rearrangement, converting the amide side chain to a primary amine. This yields Fmoc-D-diaminopropionic acid (Fmoc-D-Dap-OH).

-

Diazo Transfer: The resulting Fmoc-D-Dap-OH is then subjected to a diazo-transfer reaction. This is typically carried out using a diazo-transfer reagent such as imidazole-1-sulfonyl azide (B81097) hydrochloride in the presence of a copper(II) sulfate (B86663) catalyst and a base like potassium carbonate in a biphasic solvent system (e.g., water, methanol, and dichloromethane). The reaction selectively converts the side-chain primary amine to an azide.

-

Workup and Purification: The reaction mixture is worked up by phase separation, extraction, and acidification to isolate the crude product. Purification is typically achieved by crystallization or column chromatography.

Applications and Workflows

This compound is a key component in several advanced biochemical and pharmaceutical research applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is removed with a mild base (e.g., piperidine) to allow for chain elongation, while the azide group remains stable throughout the synthesis.

Click Chemistry: Bioorthogonal Ligation

The azide group of the incorporated N3-D-Dap residue allows for highly specific covalent modification through "click" chemistry reactions. This enables the conjugation of various molecules to the peptide.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to form a triazole. This is particularly useful for applications in living systems where copper toxicity is a concern.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties and its utility as a building block for introducing bioorthogonal handles into peptides make it indispensable for the creation of sophisticated bioconjugates and therapeutic agents. The experimental protocols and workflows described in this guide provide a framework for the effective use and characterization of this important compound.

An In-depth Technical Guide to Nα-Fmoc-Nβ-azido-D-2,3-diaminopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-D-Dap(Fmoc)-OH, a versatile amino acid derivative crucial for advanced applications in peptide chemistry, drug development, and chemical biology. This document details its chemical properties, applications, and experimental protocols for its use.

Core Chemical and Physical Properties

This compound, also known as Fmoc-3-azido-D-alanine, is a synthetic amino acid derivative. The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS), while the side chain contains a bioorthogonal azido (B1232118) group. This unique structure allows for its incorporation into peptide chains and subsequent site-specific modification through "click chemistry."[1][2]

There appears to be some variability in the reported CAS numbers for the D-isoform of this compound. Researchers are advised to verify the specific CAS number with their supplier.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₆N₄O₄ | [3][4] |

| Molecular Weight | 352.34 g/mol | [3] |

| Synonyms | Fmoc-D-Ala(N3)-OH, Fmoc-3-azido-D-alanine, Nα-Fmoc-Nβ-azido-D-2,3-diaminopropionic acid | |

| Appearance | White to off-white powder | |

| Storage | 2-8°C | |

| CAS Numbers | 1807631-13-5, 1016163-79-3 (Note: 684270-46-0 is often cited for the L-isomer) |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for creating complex biomolecules. Its azido group serves as a handle for various bioconjugation techniques, making it invaluable in several areas of research and development:

-

Peptide Synthesis and Modification: It is a key component in the synthesis of peptides with novel functionalities. The azido group allows for post-synthetic modifications, enabling the introduction of fluorescent labels, PEG chains, or other moieties.

-

Click Chemistry: The azide (B81097) functionality is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These highly efficient and specific reactions are used to conjugate peptides to other molecules, such as small molecule drugs, imaging agents, or nanoparticles.

-

Drug Development: In drug development, this compound is used to create peptide-based therapeutics with enhanced properties. For example, it can be used in the synthesis of antibody-drug conjugates (ADCs) or in developing targeted drug delivery systems.

-

Bioconjugation and Protein Engineering: The ability to selectively modify peptides and proteins allows researchers to study protein function, create novel protein variants with enhanced therapeutic properties, and develop diagnostic tools.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagent: PyBOP or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, then repeat the piperidine treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIEA (6 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to check for completion. If the test is positive, continue coupling for another hour.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the Dap(N3) side chain on the solid support.

Materials:

-

Resin-bound peptide containing the N3-D-Dap residue

-

Alkyne-functionalized molecule of interest (e.g., a fluorescent dye)

-

Copper(I) iodide (CuI)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent (DMF or DMSO).

-

Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents) and DIEA (2 equivalents) in the reaction solvent.

-

Reaction Initiation: Add the reaction mixture to the swollen resin, followed by the addition of CuI (1 equivalent).

-

Incubation: Agitate the reaction mixture at room temperature for 16-18 hours, protected from light.

-

Washing: Drain the reaction solution. Wash the resin thoroughly with DMSO (5 times), DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Cleavage: Cleave the modified peptide from the resin using an appropriate cleavage cocktail.

Application in Signaling Pathway Research

A significant application of this compound is in the synthesis of multivalent ligands to study cell signaling. By creating branched peptides, multiple copies of a receptor-binding motif can be presented. These multivalent ligands can physically cross-link and cluster cell surface receptors, a key mechanism for initiating or amplifying signal transduction cascades. For instance, the clustering of receptor tyrosine kinases (RTKs) often leads to their autophosphorylation and the activation of downstream pathways like the MAPK or PI3K/Akt pathways.

References

Solubility and Stability of N3-D-Dap(Fmoc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-(9-fluorenylmethoxycarbonyl)-3-azido-D-2,3-diaminopropionic acid (N3-D-Dap(Fmoc)-OH). The information herein is intended to support researchers and professionals in the fields of peptide synthesis, drug discovery, and development by providing essential data and detailed experimental protocols for handling and analysis of this important building block.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative that serves as a versatile building block in peptide synthesis and bioconjugation. The presence of the azido (B1232118) group allows for the introduction of various functionalities through "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols. Understanding its solubility and stability is critical for its effective use in these applications.

Solubility Profile

The solubility of this compound is a crucial factor for its handling, storage, and reactivity in synthetic protocols. While specific quantitative data is not extensively available in public literature, a general solubility profile can be inferred from the behavior of other Fmoc-protected amino acids. The following table summarizes the expected solubility in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Expected Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used as a primary solvent in SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | An alternative to DMF with a higher boiling point. |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent, useful for dissolving difficult compounds. |

| Dichloromethane (DCM) | Chlorinated | Moderate to Low | Less polar than DMF and NMP, may have limited solvating power for this compound. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used in reversed-phase HPLC mobile phases. |

| Water | Polar Protic | Low | The hydrophobic Fmoc group significantly reduces aqueous solubility. |

| Methanol (MeOH) | Polar Protic | Moderate to Low | May have some solubility, but likely less than polar aprotic solvents. |

Stability Characteristics

The stability of this compound is paramount for ensuring the integrity of the molecule during storage and synthesis. The primary points of lability are the Fmoc group and the azido group under specific conditions.

Table 2: Stability Profile of this compound

| Condition | Stability | Degradation Pathway | Notes |

| Acidic (e.g., TFA) | Stable | - | The Fmoc group is resistant to acidic conditions, a key feature of its use in orthogonal peptide synthesis. |

| Basic (e.g., Piperidine) | Labile | Fmoc group cleavage | The Fmoc group is readily cleaved by secondary amines like piperidine (B6355638), which is the basis for its use in SPPS. |

| Basic (e.g., aq. NaHCO3) | Moderately Stable | - | Stable for short periods during workup procedures. |

| Reducing Agents (e.g., DTT) | Labile | Azide reduction | The azido group can be reduced to an amine by various reducing agents. |

| Elevated Temperature | Potentially Labile | Thermal decomposition | Prolonged exposure to high temperatures should be avoided. |

| Light | Generally Stable | - | Standard laboratory light conditions are generally not a concern. |

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol outlines a method to determine the kinetic solubility of this compound in a semi-quantitative manner using HPLC analysis.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Selected solvents for testing (e.g., DMF, NMP, ACN, Water)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

-

HPLC vials

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation:

-

Add 198 µL of each test solvent to separate microcentrifuge tubes.

-

Add 2 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM.

-

Vortex the tubes vigorously for 1 minute.

-

-

Equilibration: Incubate the samples at room temperature for 1 hour to allow for equilibration.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound.

-

Supernatant Collection: Carefully collect the supernatant without disturbing the pellet and transfer it to a clean HPLC vial.

-

HPLC Analysis:

-

Inject a standard volume (e.g., 10 µL) of each supernatant onto the HPLC system.

-

Use a suitable gradient to elute the compound (e.g., 5-95% B over 15 minutes).

-

Monitor the absorbance at a wavelength corresponding to the Fmoc group (e.g., 265 nm or 301 nm).

-

-

Data Analysis:

-

Prepare a calibration curve using known concentrations of this compound.

-

Determine the concentration of the dissolved compound in each solvent by comparing the peak area to the calibration curve.

-

Protocol for Stability Assessment under Basic Conditions

This protocol describes a method to evaluate the stability of this compound in the presence of a weak base (piperidine), mimicking the conditions of Fmoc deprotection in SPPS.

Materials:

-

This compound

-

Dimethylformamide (DMF, analytical grade)

-

Piperidine

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Microcentrifuge tubes

-

Thermomixer or water bath

-

HPLC vials

Procedure:

-

Solution Preparation:

-

Prepare a 1 mg/mL solution of this compound in DMF.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 500 µL of the this compound solution and 500 µL of the 20% piperidine in DMF solution.

-

Prepare a control sample with 500 µL of the this compound solution and 500 µL of pure DMF.

-

-

Time-Course Study:

-

Incubate the reaction and control tubes at room temperature.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from each tube.

-

Immediately quench the reaction by diluting the aliquot into an HPLC vial containing 950 µL of Mobile Phase A.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the HPLC system.

-

Use a suitable gradient to separate the parent compound from any degradation products (e.g., the deprotected D-Dap(N3)-OH and the dibenzofulvene-piperidine adduct).

-

Monitor the absorbance at 265 nm or 301 nm.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at t=0.

-

Plot the percentage of the remaining compound against time to determine the degradation rate.

-

Conclusion

This compound is a valuable reagent for peptide chemists and drug development professionals. A thorough understanding of its solubility and stability is essential for its successful application. While generally soluble in common polar aprotic solvents used in SPPS, its stability is sensitive to basic conditions, which is a fundamental aspect of its intended use. The provided protocols offer a framework for researchers to quantitatively assess these properties in their specific experimental contexts.

The Strategic Role of the Fmoc Protecting Group in the Application of N3-β-D-Dap(Fmoc)-OH for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The non-canonical amino acid, N3-β-D-Dap(Fmoc)-OH, serves as a pivotal building block in modern chemical biology and drug development. Its utility is fundamentally enabled by an orthogonal protection strategy, wherein the α-amino group is temporarily masked by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-position is functionalized with a bioorthogonal azido (B1232118) moiety. This guide provides a comprehensive technical overview of the critical role of the Fmoc protecting group in the application of N3-β-D-Dap(Fmoc)-OH. It details the principles of Fmoc-based solid-phase peptide synthesis (SPPS), furnishes detailed experimental protocols for its incorporation and subsequent deprotection, and outlines the downstream applications of the unveiled azide (B81097) functionality in "click chemistry" and Staudinger ligation. Quantitative data are presented to inform experimental design, and key workflows are visualized to clarify the underlying chemical processes.

Introduction: The Principle of Orthogonal Protection

N3-β-D-Dap(Fmoc)-OH, or (2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a synthetic amino acid derivative designed for the site-specific incorporation of an azide group into a peptide sequence. The success of this molecule hinges on the concept of orthogonal protection. The Fmoc group protects the α-amine, preventing its participation in peptide bond formation until desired, while the azide group on the side chain remains inert to the conditions of peptide synthesis but is available for specific post-synthesis modifications.

The Fmoc group is the cornerstone of this strategy. Its defining characteristic is its lability to mild basic conditions, typically a solution of a secondary amine like piperidine (B6355638).[1] This allows for the iterative deprotection of the N-terminus and subsequent elongation of the peptide chain under conditions that do not affect the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu, Trt).[2][3] This orthogonality is crucial for the controlled, stepwise assembly of complex peptides.[3]

Key Physicochemical Data for N3-β-D-Dap(Fmoc)-OH:

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₄O₄ |

| Molecular Weight | 352.34 g/mol |

| CAS Number | 1807631-13-5 |

The Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)

The primary role of the Fmoc group on N3-β-D-Dap(Fmoc)-OH is to facilitate its use in Fmoc-based SPPS. This methodology allows for the efficient synthesis of peptides on a solid resin support, simplifying purification by allowing excess reagents and by-products to be washed away after each step.[4]

The Fmoc-SPPS Cycle

The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. The Fmoc group is central to the first two steps of each cycle.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the fluorenyl group's C9 position by a base, most commonly piperidine. This generates a carbanion, which is stabilized by the aromatic fluorenyl system. Subsequent elimination releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, which is easily washed away.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of N3-β-D-Dap(Fmoc)-OH into a peptide sequence and its subsequent modification.

Protocol 1: Incorporation of N3-β-D-Dap(Fmoc)-OH via Fmoc-SPPS

This protocol outlines the manual coupling of N3-β-D-Dap(Fmoc)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide or Wang resin)

-

N3-β-D-Dap(Fmoc)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of N3-β-D-Dap(Fmoc)-OH:

-

In a separate vial, dissolve N3-β-D-Dap(Fmoc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for 2-5 minutes.

-

Add the activation mixture to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of a terminal alkyne-containing molecule to the azide side chain of the Dap residue while the peptide is still attached to the resin.

Materials:

-

Peptide-resin containing the N3-β-D-Dap residue

-

Terminal alkyne-containing molecule (5-10 equivalents)

-

Copper(I) source: Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

-

Reducing Agent (if using CuSO₄): Sodium ascorbate (B8700270) (5-10 equivalents), freshly prepared solution

-

Base: DIPEA (5-10 equivalents)

-

Solvent: Anhydrous DMF

Procedure:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes and wash thoroughly.

-

Reaction Cocktail Preparation:

-

In a reaction vessel, add the resin, the terminal alkyne, CuI, and DIPEA.

-

Add anhydrous DMF to swell the resin and dissolve the reagents.

-

-

Reaction: Agitate the mixture at room temperature for 4-12 hours, protected from light and oxygen.

-

Monitoring and Washing: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O). Purify the crude product by reverse-phase HPLC.

Protocol 3: Traceless Staudinger Ligation

This protocol describes the reaction between the peptide containing the Dap(N3) residue and a phosphinothioester to form a native amide bond.

Materials:

-

Azide-containing peptide (purified after cleavage from resin)

-

Phosphinothioester-functionalized molecule (e.g., (Diphenylphosphino)methanethiol derivative) (1.0-1.2 equivalents)

-

Solvent: THF/Water (3:1 mixture) or Dioxane

Procedure:

-

Reactant Dissolution: Dissolve the azide-containing peptide and the phosphinothioester in the chosen solvent system.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of the azide starting material and the appearance of the ligated product.

-

Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting amide-linked conjugate by reverse-phase HPLC.

Quantitative Data and Performance Comparison

The efficiency of the processes described depends critically on the choice of reagents and conditions.

Fmoc Deprotection Efficiency

While 20% piperidine in DMF is the standard, other bases can be used, offering different kinetic profiles.

Table 1: Comparison of Common Fmoc Deprotection Reagents

| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |

| Piperidine | 20% Piperidine in DMF | 5 - 20 minutes | >95% | Standard, reliable method. Piperidine acts as both base and DBF scavenger. |

| DBU-Based | 2% DBU, 2% Piperidine in DMF | 1 - 5 minutes | >95% | Faster deprotection due to stronger, non-nucleophilic base (DBU). Requires a scavenger (piperidine). |

| Piperazine (PZ) | 10% Piperazine in DMF/Ethanol | 7 - 10 minutes | >95% | Less efficient at shorter times but comparable to piperidine at 10 min. |

| 4-Methylpiperidine (4MP) | 20% 4MP in DMF | 7 - 10 minutes | >95% | Similar kinetics to piperidine; considered a good substitute with fewer use restrictions in some jurisdictions. |

Bioorthogonal Reaction Yields

The azide group introduced by N3-β-D-Dap(Fmoc)-OH enables highly efficient ligation reactions.

Table 2: Typical Yields for Post-Synthesis Modification Reactions

| Reaction Type | Key Reagents | Reaction Time | Typical Yield (%) | Reference |

| On-Resin CuAAC | CuI, DIPEA, Terminal Alkyne | 4 - 12 hours | >90% | |

| Solution-Phase CuAAC | CuSO₄, Sodium Ascorbate, Ligand | 30 - 60 minutes | >95% | |

| Staudinger Ligation | (Diphenylphosphino)methanethiol | 1 - 4 hours | >95% (at Glycine) |

Key Workflow Visualizations

The following diagrams illustrate the logical flow of the key post-synthesis modification strategies.

Conclusion

The Fmoc protecting group is indispensable to the function of N3-β-D-Dap(Fmoc)-OH in modern peptide chemistry. Its reliable, mild, and orthogonal removal is the key enabling step that allows for the seamless integration of this non-canonical amino acid into standard SPPS protocols. This strategy provides chemists with precise control over the introduction of a versatile azide handle, which can be subsequently modified with high efficiency using bioorthogonal reactions like CuAAC and the Staudinger ligation. The protocols and data presented herein provide a robust framework for leveraging this powerful building block to create novel and complex peptides for a wide array of applications in research, diagnostics, and therapeutic development.

References

- 1. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 2. N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. researchgate.net [researchgate.net]

The Azide Functional Group: A Lynchpin in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097) functional group into peptide chemistry has revolutionized the synthesis and modification of peptides, enabling the development of novel therapeutics, advanced molecular probes, and complex biomaterials. This guide provides a comprehensive overview of the role of azides in peptide synthesis, focusing on the core bioorthogonal reactions, experimental methodologies, and quantitative data to support the design and execution of innovative research in peptide science.

Core Concepts: The Power of Bioorthogonal Chemistry

The utility of the azide group in peptide synthesis lies in its bioorthogonal reactivity. Azides are virtually absent in biological systems, and their reactions are highly selective, proceeding under mild, aqueous conditions without interfering with native biological functional groups.[1] This allows for the precise chemical modification of peptides in complex biological environments. Two primary reactions dominate the landscape of azide-based peptide functionalization: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a robust and highly efficient method for joining an azide-containing molecule with a terminal alkyne.[2][3] This 1,3-dipolar cycloaddition, catalyzed by copper(I), results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] The resulting triazole is a stable mimic of the native amide bond in peptides, resistant to hydrolysis, oxidation, and enzymatic degradation.

Key Advantages of CuAAC:

-

High Yields and Selectivity: The reaction is known for its near-quantitative yields and high selectivity, with no significant side products.

-

Mild Reaction Conditions: CuAAC proceeds efficiently in a variety of solvents, including water, over a wide pH range (4-11) and at ambient temperatures.

-

Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with biological functional groups.

-

Versatility: It allows for the conjugation of peptides with a wide array of molecules, including fluorescent dyes, radiolabels, and PEG chains.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that forms a native amide bond between a phosphinothioester and an azide. This "traceless" ligation is particularly valuable for the chemical synthesis of large peptides and proteins, as it leaves no residual atoms at the ligation site. The reaction proceeds through an iminophosphorane intermediate, which then rearranges to form the stable amide bond.

Key Advantages of the Staudinger Ligation:

-

Formation of a Native Amide Bond: Unlike CuAAC, the Staudinger ligation creates a natural peptide linkage.

-

High Chemoselectivity: The reaction is highly selective for the phosphinothioester and azide functional groups.

-

Cysteine-Independent Ligation: It provides an alternative to Native Chemical Ligation (NCL), which requires a cysteine residue at the ligation site.

Synthesis and Incorporation of Azido (B1232118) Amino Acids

The successful application of azide-based chemistries relies on the efficient synthesis of azido amino acid building blocks and their incorporation into peptide chains.

Synthesis of Fmoc-Protected Azido Amino Acids

Fmoc-protected azido amino acids are the standard building blocks for incorporating azides during solid-phase peptide synthesis (SPPS). A common and efficient method involves a two-step synthesis from readily available Fmoc-protected asparagine or glutamine, proceeding through a Hofmann rearrangement followed by a diazo transfer reaction. Imidazole-1-sulfonyl azide hydrochloride is often used as a safe and stable diazo transfer reagent.

Solid-Phase Peptide Synthesis (SPPS) with Azido Amino Acids

The incorporation of azido amino acids into peptide sequences is typically achieved using standard Fmoc-based SPPS protocols. The azide group is stable to the conditions of Fmoc deprotection (piperidine) and cleavage from the resin (trifluoroacetic acid).

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the azide functional group in peptide synthesis, providing a basis for experimental design and comparison.

| Reaction Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation | Reference(s) |

| Typical Yield | >95% | >90% (with optimized phosphinothioesters) | , |

| Reaction Time | Minutes to a few hours | Hours | , |

| pH Range | 4 - 11 | Neutral | , |

| Temperature | Room Temperature to 50°C | Room Temperature | , |

| Key Reagents | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate), Azide, Alkyne | Phosphinothioester, Azide | , |

| Byproducts | Minimal | Phosphine oxide | , |

Table 1: Comparison of Key Reaction Parameters for CuAAC and Staudinger Ligation.

| Azido Amino Acid | Synthesis Yield (from Fmoc-Asn/Gln-OH) | Reference(s) |

| Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH] | 62-75% | |

| Fmoc-L-azidohomoalanine [Fmoc-Aha-OH] | 65-74% |

Table 2: Synthesis Yields of Common Fmoc-Protected Azido Amino Acids.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the azide functional group in peptide synthesis.

Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

This protocol details the synthesis from Fmoc-Asn-OH.

-

Hofmann Rearrangement:

-

Dissolve Fmoc-Asn-OH in a mixture of acetonitrile (B52724) and water.

-

Add (Diacetoxyiodo)benzene and pyridine.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, acidify the mixture and extract the product, Fmoc-Dap-OH (diaminopropionic acid derivative).

-

-

Diazo Transfer:

-

Dissolve the resulting Fmoc-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane.

-

Add a catalytic amount of copper(II) sulfate (B86663) pentahydrate.

-

Add imidazole-1-sulfonyl azide hydrochloride, a stable and safe diazo transfer reagent.

-

Adjust the pH to 9 with an aqueous potassium carbonate solution and stir vigorously for 18 hours.

-

After workup, which involves extraction and acidification, the final product, Fmoc-L-azidoalanine, is obtained with >98% purity without the need for column chromatography.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide

This protocol outlines the general steps for incorporating an azido amino acid into a peptide sequence using manual Fmoc-SPPS.

-

Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido amino acid) and 3-5 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of a base (e.g., DIPEA) to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Warning: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative HPLC.

-

Characterization: Confirm the identity and purity of the peptide by LC-MS and analytical HPLC.

Protocol 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes a general procedure for labeling an azide-containing peptide with an alkyne-functionalized molecule.

-

Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system (e.g., a mixture of water and DMSO).

-

Reagent Addition:

-

Add the alkyne-functionalized molecule (typically 1.1-1.5 equivalents).

-

Add a freshly prepared solution of sodium ascorbate (B8700270) (5-10 equivalents) as a reducing agent.

-

Add a solution of copper(II) sulfate (1-5 mol%).

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Purification: Purify the "clicked" peptide by preparative HPLC to remove excess reagents and the copper catalyst.

-

Characterization: Confirm the structure of the final conjugate by mass spectrometry.

Visualizing Key Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and workflows discussed in this guide.

Conclusion

The azide functional group has become an indispensable tool in the field of peptide science. The bioorthogonal reactivity of azides, primarily through CuAAC and Staudinger ligation, provides chemists with a powerful and versatile platform for the synthesis, modification, and conjugation of peptides. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to harness the full potential of azide chemistry in their pursuit of novel peptide-based therapeutics and research tools. The continued development of new azide-based methodologies promises to further expand the capabilities of peptide chemists, driving innovation in drug discovery and chemical biology.

References

N3-D-Dap(Fmoc)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a transformative strategy in modern chemical biology and drug development. It allows for the precise installation of unique chemical functionalities, enabling the creation of novel therapeutics, diagnostic agents, and research tools with enhanced properties. Among the diverse repertoire of unnatural amino acids, Nα-(9-fluorenylmethyloxycarbonyl)-Nβ-azido-D-diaminopropionic acid, commonly referred to as N3-D-Dap(Fmoc)-OH, has emerged as a particularly valuable building block. Its unique architecture, featuring an orthogonally protected α-amino group and a bioorthogonal azido (B1232118) side chain, provides chemists with unparalleled control over peptide modification.

This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its advanced applications. It provides detailed experimental protocols for its incorporation into peptide sequences and subsequent chemical transformations, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers at the forefront of peptide science.

Core Properties and Advantages

This compound is a derivative of D-2,3-diaminopropionic acid, where the α-amino group is protected by the base-labile Fmoc group, and the β-amino group is functionalized with an azide (B81097) (-N3) moiety.[1] This orthogonal protection scheme is central to its utility, allowing for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2] The Fmoc group can be selectively removed with a mild base, typically piperidine (B6355638), to enable peptide chain elongation, while the azide group remains intact and available for subsequent modifications.[2][3]

The azide group is a key feature of this compound, serving as a versatile and bioorthogonal chemical handle. It is exceptionally stable under the conditions of SPPS, including repeated cycles of Fmoc deprotection and amide bond formation. This stability ensures that the azide's reactivity is preserved throughout the synthesis, ready for post-synthetic or on-resin modifications. The primary value of the azide lies in its ability to participate in highly selective and efficient bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent ligation of the peptide to a wide array of alkyne-containing molecules, such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, with high yields and under mild, often aqueous, conditions. Additionally, the azide group can be reduced to a primary amine, providing another avenue for chemical modification or for the creation of branched peptides.

Quantitative Data Summary

The following tables summarize the key physicochemical and experimental data for this compound and its application.

| Property | Value |

| Chemical Formula | C₁₈H₁₆N₄O₄ |

| Molecular Weight | 352.34 g/mol |

| CAS Number | 1016163-79-3 |

| Appearance | White to beige amorphous solid |

| Purity (Typical) | ≥98% (HPLC) |

| Melting Point | >155 °C (with decomposition) |

| Storage Temperature | -20°C or 2-8°C |

| Solubility | Slightly soluble in DMF, DMSO, Methanol |

| Azide IR Absorption | ~2100 cm⁻¹ |

| Experimental Parameter | Observation/Recommendation |

| Recommended Coupling Reagents | PyBOP or Castro's reagent are recommended for optimal coupling. |

| Coupling Reagents to Avoid | Poor results have been reported with HBTU or TBTU. |

| Cleavage Cocktail Scavengers | Avoid thiol-based scavengers like ethanedithiol (EDT) which can reduce the azide. |

| Recommended Cleavage Scavenger | Triisopropylsilane (TIS) is a safer alternative to preserve the azide group. |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, DCM, Methanol

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

To monitor the reaction completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling reaction can be extended for another hour.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne) (1.5-5 equivalents)

-

Copper(I) source: Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)

-

Reducing agent: Sodium ascorbate (B8700270) (0.5-1 equivalent)

-

Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1-0.5 equivalents)

-

Solvent: A mixture of DMF and water or t-butanol and water.

Procedure:

-

Swell the azide-containing peptide-resin in the chosen solvent system.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution.

-

Add the alkyne-containing molecule to the resin, followed by the catalyst premix.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. Protect from light if using a light-sensitive molecule.

-

Wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, to remove excess reagents.

-

The modified peptide can then be cleaved from the resin.

Protocol 3: Peptide Cleavage and Deprotection

This protocol outlines the final step of cleaving the peptide from the resin and removing side-chain protecting groups while preserving the azide functionality.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Dry the peptide-resin thoroughly.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified using reverse-phase HPLC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and conceptual signaling pathways involving peptides synthesized with this compound.

Caption: General workflow for peptide modification using this compound.

Caption: Conceptual diagram of receptor clustering induced by a multivalent peptide ligand.

Conclusion

This compound stands out as a powerful and versatile tool in the field of peptide chemistry. Its compatibility with standard SPPS and the bioorthogonal reactivity of its azide side chain provide a robust platform for the synthesis of complex and functionalized peptides. The ability to precisely introduce modifications such as fluorescent labels, cytotoxic drugs, and PEG chains opens up a vast landscape of possibilities for developing novel therapeutics, diagnostics, and probes to unravel complex biological processes. The experimental protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this unique non-canonical amino acid in their scientific endeavors.

References

An In-depth Technical Guide to Click Chemistry for Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly selective. These reactions are characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[1][2] The modular nature of click chemistry allows for the reliable joining of small molecular units, making it an invaluable tool in various scientific disciplines, including drug discovery and materials science.[1] A key advantage of these reactions is their ability to proceed under mild, often aqueous, conditions, rendering them compatible with biological systems.[3]

The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a variation of the Huisgen 1,3-dipolar cycloaddition.[2] This reaction involves the coupling of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. To address the cytotoxicity concerns associated with the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.

Core Principles of Click Chemistry for Peptide Modification

The application of click chemistry to peptides has revolutionized their modification and the development of peptide-based therapeutics. The resulting triazole linkage is exceptionally stable and can act as a bioisostere for the amide bond, enhancing proteolytic resistance while maintaining biological activity. This versatile chemistry enables a wide range of peptide modifications, including:

-

Bioconjugation: Attaching molecules such as fluorophores, radiolabels, or polyethylene (B3416737) glycol (PEG) to peptides for imaging, diagnostics, and improving pharmacokinetic profiles.

-

Peptide Cyclization: Creating cyclic peptides with enhanced stability and conformational rigidity, which can lead to improved receptor binding and biological activity.

-

Peptidomimetics: Replacing peptide bonds with triazole rings to create novel peptide analogs with altered properties.

-

Drug Delivery: Conjugating peptides to drug molecules to enhance their targeting and cellular uptake.

Quantitative Data on Click Chemistry Reactions for Peptide Modification

The efficiency of click chemistry reactions is a key factor in their widespread adoption. The following tables summarize quantitative data on reaction yields and kinetics for CuAAC and SPAAC reactions in the context of peptide modification.

| Reaction Type | Peptide System | Reaction Conditions | Yield (%) | Reference |

| CuAAC | On-resin side-chain cyclization of a 21-amino acid helical peptide | CuBr, sodium ascorbate, DIPEA, 2,6-lutidine in DMSO, 16-18 h, rt | 60-75 | |

| CuAAC | On-resin head-to-tail cyclization | CuI, N,N-diisopropylethylamine, overnight | 76 | |

| CuAAC | On-resin head-to-tail cyclization (with side-chain protection) | CuI, N,N-diisopropylethylamine, overnight | 79 | |

| CuAAC | Solution-phase cyclization of isomeric peptides | CuI, 2,6-lutidine, DIPEA, TBTA in MeCN, 12 h, rt | 31-90 | |

| CuAAC | Conjugation of peptide-polymer | CuSO4, NaAsc, DMF, 100 °C, 15 min | 43 | |

| CuAAC | Peptide-peptide conjugation on solid phase | - | >95 | |

| CuAAC | Bioconjugation for MS-based quantification | CuSO4, NaAsc, TBTA, in DMSO/H2O, 4 h, rt | 69-72 |

| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| DIBO | 0.3 - 0.7 | |

| DBCO | 0.6 - 1.0 | |

| BCN | 0.06 - 0.1 |

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structures of the azide and alkyne reactants.

Experimental Protocols

On-Resin CuAAC Peptide Cyclization

This protocol is adapted from a procedure for the side-chain cyclization of complex peptides on a solid support.

Materials:

-

Peptide-resin with azide and alkyne functionalities

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (B87167) (DMSO), degassed

-

Copper(I) bromide (CuBr)

-

0.1 M Ascorbic acid solution (aqueous)

-

2,6-Lutidine

-

N,N-Diisopropylethylamine (DIEA)

-

Isopropanol

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.

-

Degas DMSO by bubbling nitrogen through it for at least 10 minutes.

-

Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO (12 mL/g of resin).

-

Remove the DCM from the resin and add the CuBr/DMSO solution.

-

Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.

-

Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.

-

Purge the reaction vessel with nitrogen for 5 minutes.

-

Seal the vessel and shake gently at room temperature for 16-18 hours.

-

Filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).

-

Dry the resin under vacuum before cleavage.

Solution-Phase SPAAC Labeling of a Peptide with DBCO

This protocol outlines a general procedure for labeling an azide-modified peptide with a DBCO-containing reagent in solution.

Materials:

-

Azide-modified peptide

-

DBCO-NHS ester (or other activated DBCO reagent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC, desalting column)

Procedure:

-

Dissolve the azide-modified peptide in PBS to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of the DBCO-NHS ester in DMSO.

-

Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the peptide solution. The final DMSO concentration should be kept below 20% to avoid peptide precipitation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purify the DBCO-labeled peptide using an appropriate method such as reverse-phase HPLC or a desalting column to remove unreacted DBCO reagent and byproducts.

-

Validate the final conjugate using techniques like SDS-PAGE or mass spectrometry.

Visualizations

Experimental Workflow for Peptide Modification

Caption: General experimental workflow for peptide modification using click chemistry.

Integrin Signaling Pathway Inhibition by a Click-Modified RGD Peptide

RGD (Arginine-Glycine-Aspartic acid) peptides are known to bind to integrin receptors, thereby inhibiting their interaction with the extracellular matrix (ECM) and modulating downstream signaling pathways involved in cell adhesion, migration, and survival. Click chemistry can be employed to cyclize or conjugate RGD peptides to other molecules, enhancing their stability and therapeutic potential.

Caption: Inhibition of the integrin signaling pathway by a click-modified RGD peptide.

References

An In-depth Technical Guide to the Safe Handling and Application of N3-D-Dap(Fmoc)-OH

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for N3-D-Dap(Fmoc)-OH (Fmoc-3-azido-D-alanine), a crucial reagent in peptide synthesis and modification for researchers, scientists, and drug development professionals.

Compound Identification and Properties

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-beta-azido-D-alanine |

| Synonyms | Fmoc-D-Ala(N3)-OH, Fmoc-3-azido-D-alanine, Fmoc-D-Aza-OH |

| CAS Number | 1016163-79-3[1] |

| Molecular Formula | C18H16N4O4[1] |

| Molecular Weight | 352.34 g/mol [1][2] |

| Appearance | White to off-white solid[2] |

| Storage | 2-8°C or -20°C |

Safety and Handling Guidelines

The azide (B81097) moiety in this compound presents a potential explosion hazard if not handled and disposed of correctly; it is sensitive to heat, shock, and friction.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following personal protective equipment is worn:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

A flame-resistant laboratory coat

-

Closed-toe shoes

Engineering Controls

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

An operational fire extinguisher and safety shower/eyewash station should be readily accessible.

Crucial Safety Reminders

-

Avoid Metal Spatulas: Never use metal spatulas or implements to handle this compound or any other azide-containing compound to avoid the risk of forming highly explosive heavy metal azides.

-

Avoid Acids: Avoid contact of azide compounds with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

Waste Segregation: Segregate all azide-containing waste from other chemical waste streams.

Disposal Procedures

Direct disposal of this compound is strongly discouraged. The recommended procedure is to first quench the azide functionality by reducing it to a primary amine, for example, via the Staudinger reaction.

Decontamination of Glassware:

-

Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the organic azide residue. Collect this rinse solvent as hazardous waste.

-

Decontamination: Rinse the glassware with solutions that destroy residual azide.

-

Standard Cleaning: After decontamination, wash the glassware with laboratory detergent and water.

-

Final Rinse: Rinse thoroughly with deionized water.

-

Drying: Allow the glassware to air dry or dry in an oven.

Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.

Experimental Protocols and Data

This compound is a versatile building block for solid-phase peptide synthesis (SPPS), enabling site-specific modifications through its bioorthogonal azide group. The azide serves as a handle for "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation.

Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

Table 1: Reagents and Conditions for Coupling this compound

| Step | Reagent | Equivalents (relative to resin loading) | Duration |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | - | 5 min, then 15 min |

| Coupling | This compound | 3 | 1-2 hours |

| PyBOP or Castro's Reagent | 3 | 1-2 hours | |

| DIEA or DIPEA | 6 | 1-2 hours |

Note: Poor results have been obtained with HBTU or TBTU as coupling reagents for this amino acid. For difficult couplings, PyBOP is recommended.

Methodology:

-

Resin Swelling: Swell the resin (e.g., Fmoc-Rink Amide resin) in DMF for 30 minutes in a synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add a 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling: In a separate vial, dissolve this compound (3 eq.), a coupling reagent like PyBOP (3 eq.), and DIEA (6 eq.) in DMF. Add this activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours. A Kaiser test can be performed to check for completion.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Post-Synthetical Modification: On-Resin CuAAC (Click Chemistry)

This protocol details the "clicking" of an alkyne-containing molecule to the side chain of the Dap(N3) residue.

Table 2: Reagents for On-Resin CuAAC

| Reagent | Equivalents/Concentration |

| Alkyne-modified molecule | 1.5 eq. |

| Copper(II) sulfate (B86663) (CuSO₄) | 0.1 eq. |

| Sodium Ascorbate (B8700270) | 0.5 eq. (freshly prepared 100 mM solution in water) |

| Aminoguanidine | 100 mM in water |

Methodology:

-

Resin Preparation: Start with the resin-bound peptide containing the this compound residue. Swell the resin in the reaction solvent (e.g., DMSO or a THF/Water mixture).

-

Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

-

Reaction Initiation: Add the copper(I) salt to the resin, followed immediately by a freshly prepared sodium ascorbate solution.

-

Incubation: Agitate the reaction mixture at room temperature for 16-18 hours, protected from light.

-

Washing: Drain the reaction solution. Wash the resin thoroughly with DMSO (5 times), DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Cleavage: Cleave the modified peptide from the resin using an appropriate cleavage cocktail.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Disposal workflow for this compound.

Caption: SPPS workflow for this compound incorporation.

Caption: General workflow for on-resin CuAAC.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N3-D-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool in chemical biology and drug development. N3-D-Dap(Fmoc)-OH, an Fmoc-protected D-2,3-diaminopropionic acid derivative featuring a bioorthogonal azide (B81097) group on the side chain, is a valuable building block for this purpose. This azide moiety serves as a chemical handle for post-synthetic modifications via highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation.[1] These reactions enable the precise conjugation of various functionalities, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, to peptides.[1]

This document provides a detailed protocol for the incorporation of this compound into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). It includes recommended coupling and cleavage conditions, quantitative data on reagent performance, and detailed experimental procedures to ensure high yield and purity of the target azide-containing peptide.

Data Presentation

The successful incorporation of this compound and the preservation of the azide functionality are critically dependent on the choice of coupling reagents and the composition of the cleavage cocktail.

Coupling Reagent Comparison

Uronium/aminium-based coupling reagents such as HBTU and TBTU have been reported to yield poor results when coupling this compound.[2][3] Phosphonium-based reagents are recommended for optimal coupling efficiency.[4]

| Coupling Reagent | Type | Recommended Reaction Time | Key Advantages | Known Limitations |

| PyBOP | Phosphonium | 60-90 minutes | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |

| HBTU/TBTU | Uronium/Guanidinium | - | Lower cost. | May result in lower yields and potential for guanidinylation side reactions. |

Cleavage Cocktail Comparison for Azide Stability

The azide group is susceptible to reduction to an amine during the final acidic cleavage step, particularly in the presence of thiol-based scavengers. The following table, adapted from a study on a structurally similar azido-amino acid, Fmoc-L-Orn(N3)-OH, indicates the stability of the azide group in different cleavage cocktails.

| Cleavage Cocktail (TFA/Scavengers) | Amine/Azide Ratio (%) | Recommendation |

| 95% TFA / 2.5% H2O / 2.5% TIS | Not specified, but recommended for preserving the azide group. | Highly Recommended |

| TFA / EDT / H2O / TIS | Significant reduction observed. | Not Recommended |

Experimental Protocols

This section provides detailed step-by-step procedures for the manual solid-phase synthesis of a peptide containing this compound.